molecular formula C9H8N2O3 B022647 6-nitro-3,4-dihydroquinolin-2(1H)-one CAS No. 22246-16-8

6-nitro-3,4-dihydroquinolin-2(1H)-one

Cat. No. B022647
M. Wt: 192.17 g/mol
InChI Key: NQMSVHWAVMTBHK-UHFFFAOYSA-N
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Patent
US08163756B2

Procedure details

To a solution of hydrocarbostyril (7.8 g, 0.53 mol) in conc. H2SO4 (200 mL) was slowly added H2O (50 mL) at −10° C. Conc. HNO3 (70%, 4.0 mL) was added dropwise at −10° C. The yellow solution was stirred at −10° C. for 10 min and then carefully quenched with ice H2O (500 mL). The precipitated yellow solid was filtered, washed with H2O and dried under vacuum to obtain 6-nitro-3,4-dihydroquinolin-2(1H)-one (7.9 g, 78% yield). 1H NMR (400 Mhz, CDCl3): δ 9.28 (s, 1H), 8.12 (m, 2H), 6.95 (d, J=9.2 Hz, 1H), 3.12 (t, J=7.2 Hz, 2H), 2.75 (d, J=7.2 Hz, 2H).
Quantity
7.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][C:3](=[O:4])[CH2:2]1.O.[N+:13]([O-])([OH:15])=[O:14]>OS(O)(=O)=O>[N+:13]([C:9]1[CH:10]=[C:11]2[C:6](=[CH:7][CH:8]=1)[NH:5][C:3](=[O:4])[CH2:2][CH2:1]2)([O-:15])=[O:14]

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
C1CC(=O)NC2=CC=CC=C21
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The yellow solution was stirred at −10° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −10° C
CUSTOM
Type
CUSTOM
Details
carefully quenched with ice H2O (500 mL)
FILTRATION
Type
FILTRATION
Details
The precipitated yellow solid was filtered
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2CCC(NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.9 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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